molecular formula C19H24N2O4 B394974 3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3,5-DICARBOXYLATE

3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3,5-DICARBOXYLATE

Cat. No.: B394974
M. Wt: 344.4g/mol
InChI Key: FBJZZZNHVBUJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3,5-DICARBOXYLATE is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to inhibit heme production by inhibiting ferrochelatase, the enzyme that catalyzes the addition of Fe2+ to protoporphyrin IX to create heme B .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3,5-DICARBOXYLATE typically involves the reaction of diethyl acetoacetate with ammonia and formaldehyde under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3,5-DICARBOXYLATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3,5-DICARBOXYLATE is widely used in scientific research due to its ability to inhibit heme production. This property makes it valuable in studies related to heme metabolism and related disorders. It is also used in research on liver diseases, as chronic administration of the compound induces Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis .

Mechanism of Action

The compound exerts its effects by inhibiting ferrochelatase, the enzyme responsible for the addition of Fe2+ to protoporphyrin IX to create heme B. This inhibition disrupts heme production, leading to various physiological effects. The compound also induces changes in IL-12A methylation patterns in the liver, which is associated with its effects on liver diseases .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure but with different functional groups.

    1,2,6-Trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester: Another similar compound with a phenyl group.

Uniqueness

3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3,5-DICARBOXYLATE is unique due to its specific inhibition of ferrochelatase and its ability to induce Mallory-Denk body formation. These properties make it particularly valuable in research related to heme metabolism and liver diseases .

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4g/mol

IUPAC Name

diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H24N2O4/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-8-10-20-11-9-14/h8-11,17H,6-7H2,1-5H3

InChI Key

FBJZZZNHVBUJRV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.